molecular formula C7H5ClF3N B13466371 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine

2-Chloro-6-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B13466371
M. Wt: 195.57 g/mol
InChI Key: ZHEWKHYXRFXYCK-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,2,2-trifluoroethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. The presence of fluorine atoms in the structure imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Dihydropyridine derivatives are formed.

Scientific Research Applications

2-Chloro-6-(2,2,2-trifluoroethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of the trifluoroethyl group, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring high lipophilicity and stability .

Properties

Molecular Formula

C7H5ClF3N

Molecular Weight

195.57 g/mol

IUPAC Name

2-chloro-6-(2,2,2-trifluoroethyl)pyridine

InChI

InChI=1S/C7H5ClF3N/c8-6-3-1-2-5(12-6)4-7(9,10)11/h1-3H,4H2

InChI Key

ZHEWKHYXRFXYCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)CC(F)(F)F

Origin of Product

United States

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